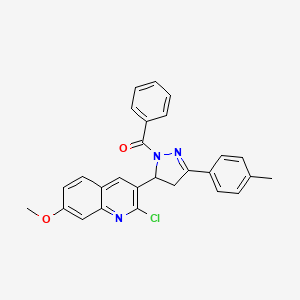

(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

Description

3-[1-Benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN3O2/c1-17-8-10-18(11-9-17)24-16-25(31(30-24)27(32)19-6-4-3-5-7-19)22-14-20-12-13-21(33-2)15-23(20)29-26(22)28/h3-15,25H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXAHUOZEIEQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. This intermediate is then subjected to further reactions to introduce the benzoyl and methylphenyl groups. The final step involves the cyclization with a chloroquinoline derivative under specific conditions such as elevated temperatures and the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Microreactor systems can be employed to optimize reaction conditions and kinetics, allowing for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[1-Benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .

Scientific Research Applications

3-[1-Benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

- 3-Benzoyl-1-[(4-methylphenyl)sulphonyl]pyrrole

- Hydrazine-coupled pyrazole derivatives

Uniqueness

Compared to similar compounds, (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and biological activities .

Biological Activity

The compound (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. It belongs to a class of compounds known as pyrazole derivatives, which are recognized for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Structural Characteristics

The structure of the compound features both quinoline and pyrazole rings, which are common in biologically active molecules. The presence of a methoxy group and a chloro substituent can significantly influence its biological interactions and solubility.

| Structural Feature | Description |

|---|---|

| Quinoline Ring | Known for antimalarial and anticancer properties |

| Pyrazole Ring | Exhibits anti-inflammatory and analgesic activities |

| Methoxy Group | Enhances solubility and reactivity |

| Chloro Group | Potentially increases biological activity |

Antimicrobial Properties

Research indicates that quinoline derivatives often exhibit antimicrobial activity. The incorporation of the pyrazole ring may enhance this effect. For instance, studies have shown that similar compounds demonstrate significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Quinoline-based compounds have been extensively studied for their anticancer properties. The combination of the quinoline moiety with the pyrazole structure in this compound suggests potential efficacy in targeting cancer cells. Preliminary studies indicate that derivatives in this class can induce apoptosis in cancer cell lines.

Case Studies

-

Antibacterial Activity Study :

A study synthesized a series of pyrazole derivatives and evaluated their antibacterial efficacy. Among these, compounds similar to our target compound showed minimum inhibitory concentrations (MICs) ranging from 22.4 to 30.0 µg/mL against various bacterial strains . -

Anticancer Evaluation :

In vitro tests on related quinoline-pyrazole compounds demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating significant potential for further development .

The mechanisms through which (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cell proliferation or inflammation.

- Interaction with Cellular Receptors : Binding to receptors that mediate cell signaling pathways related to growth and apoptosis.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves condensation of hydrazine derivatives with appropriately substituted enones. For example, refluxing in ethanol with catalysts like acetic acid (common for pyrazoline formation) can yield the 4,5-dihydropyrazole core . Optimization strategies include:

- Temperature control : Maintaining reflux temperatures (70–80°C) to balance reaction rate and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic intermediates, while ethanol aids in cyclization .

- Catalyst screening : Acidic or basic catalysts (e.g., H₂SO₄ or piperidine) can improve regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions on the quinoline and pyrazole rings. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .

- X-ray crystallography : Essential for confirming stereochemistry of the 4,5-dihydropyrazole ring and spatial arrangement of bulky substituents (e.g., p-tolyl group) .

- Mass spectrometry (HRMS) : Validates molecular formula via exact mass matching .

Q. How does solvent choice influence the stereochemical outcome of the 4,5-dihydropyrazole core?

Solvent polarity affects reaction kinetics and transition states. For instance:

- Ethanol : Favors cyclization via hydrogen bonding, producing a racemic mixture of the dihydropyrazole .

- DMF : Increases reaction rate but may lead to side reactions with electron-deficient quinoline moieties .

- Mixed solvents (DMF–EtOH) : Balance solubility and stereochemical control, as seen in analogous pyrazoline syntheses .

Q. What purification protocols are recommended given the compound’s solubility profile?

Q. How can researchers verify the 2-chloro-7-methoxyquinolin-3-yl moiety analytically?

- UV-Vis spectroscopy : Quinoline absorbs at λmax ~320–350 nm due to π→π* transitions .

- ¹H NMR : Methoxy protons integrate as a singlet (3H), while quinoline protons show distinct coupling patterns (e.g., H-4 as a doublet near δ 8.5 ppm) .

Advanced Research Questions

Q. How should contradictory data between computational models and experimental spectra be resolved?

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles from X-ray data .

- Multivariate analysis : Use Principal Component Analysis (PCA) to identify outliers in spectral datasets .

- Validation : Cross-check NMR chemical shifts with computed GIAO shielding tensors .

Q. What strategies assess environmental stability and degradation pathways?

- Hydrolysis studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS .

- Photolysis : Use UV irradiation (254 nm) to simulate sunlight-driven breakdown, identifying quinoline ring oxidation products .

- Ecotoxicology assays : Evaluate acute toxicity in Daphnia magna or algal models to establish baseline ecotoxicological profiles .

Q. How to prioritize parameters in structure-activity relationship (SAR) studies?

- Substituent variation : Modify the p-tolyl group (e.g., electron-withdrawing/-donating groups) to probe electronic effects on bioactivity .

- Core rigidity : Compare 4,5-dihydropyrazole (partially saturated) vs. pyrazole (fully aromatic) analogs to assess conformational flexibility .

- 3D-QSAR models : Build CoMFA/CoMSIA models using biological activity data from analogs .

Q. Which computational methods predict biological target interactions?

- Molecular docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR), prioritizing poses with low binding energies (<−8 kcal/mol) .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability of the quinoline moiety .

- Validation : Correlate docking scores with in vitro enzyme inhibition assays (IC₅₀) .

Q. How to address discrepancies in biological activity across assay systems?

- Standardized protocols : Use CLSI guidelines for antimicrobial assays or OECD protocols for cytotoxicity testing .

- Control variables : Normalize data to reference compounds (e.g., doxorubicin for cytotoxicity) and account for solvent effects (e.g., DMSO <1% v/v) .

- Meta-analysis : Apply mixed-effects models to aggregate data from independent studies, identifying assay-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.